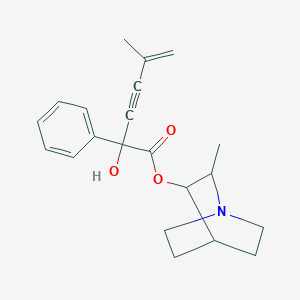
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate, also known as QNB or BZ, is a potent anticholinergic agent that has been extensively studied for its chemical and biological properties. QNB is a synthetic compound that was first developed as a chemical warfare agent during the Cold War era. However, due to its high toxicity and potential for abuse, it has been banned from use as a weapon. Despite this, QNB remains an important research tool in the field of pharmacology and neuroscience due to its ability to selectively block the action of acetylcholine, a neurotransmitter in the central and peripheral nervous systems.
Mécanisme D'action
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate works by selectively blocking the action of acetylcholine at muscarinic receptors, which are found in both the central and peripheral nervous systems. This leads to a range of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased respiratory function. 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate also has effects on the central nervous system, including sedation, hallucinations, and delirium.
Biochemical and Physiological Effects:
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has a range of biochemical and physiological effects on the body. It has been shown to decrease the activity of the parasympathetic nervous system, which is responsible for regulating many bodily functions including digestion, heart rate, and respiratory function. 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate also has effects on the central nervous system, including sedation, hallucinations, and delirium. These effects make 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate a useful research tool for studying the role of acetylcholine in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate in lab experiments is its potency and selectivity for muscarinic receptors. This allows researchers to study the effects of acetylcholine on specific physiological processes without interference from other neurotransmitters. However, the high toxicity of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate and its potential for abuse make it difficult to work with and limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate. One area of interest is the development of new drugs that target muscarinic receptors for the treatment of neurological and psychiatric disorders. Another area of research is the development of new techniques for studying the effects of acetylcholine on the nervous system, such as optogenetics and chemogenetics. Additionally, researchers may continue to investigate the biochemical and physiological effects of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate and its potential applications in the field of pharmacology and neuroscience.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate involves the reaction of 2-methyl-3-quinuclidinol with 3-methyl-but-1-yn-3-enyl chloride, followed by esterification with phenylglycolic acid. The resulting compound is then purified using chromatographic techniques to obtain the pure product.
Applications De Recherche Scientifique
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has been used extensively in scientific research to investigate the role of acetylcholine in the nervous system. It has been shown to be a potent antagonist of muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes including cognition, memory, and motor function. 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has also been used to study the effects of acetylcholine on the cardiovascular system, as well as its role in regulating the release of other neurotransmitters such as dopamine and serotonin.
Propriétés
Numéro CAS |
101711-06-2 |
|---|---|
Nom du produit |
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate |
Formule moléculaire |
C21H25NO3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate |
InChI |
InChI=1S/C21H25NO3/c1-15(2)9-12-21(24,18-7-5-4-6-8-18)20(23)25-19-16(3)22-13-10-17(19)11-14-22/h4-8,16-17,19,24H,1,10-11,13-14H2,2-3H3 |
Clé InChI |
VAZMYEINDVOWBR-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
SMILES canonique |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
Synonymes |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-5-methyl-2-phenyl-hex -5-en-3-ynoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



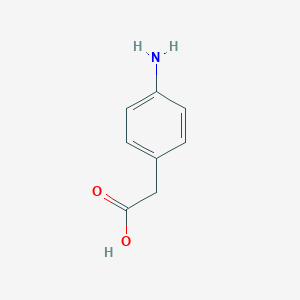
![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)


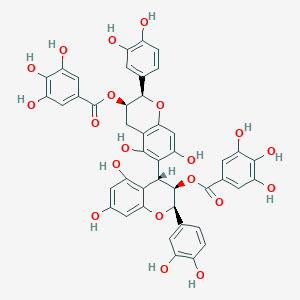
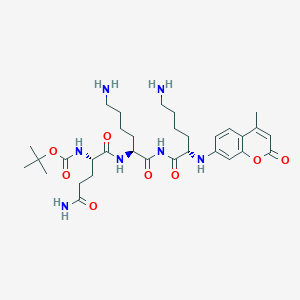



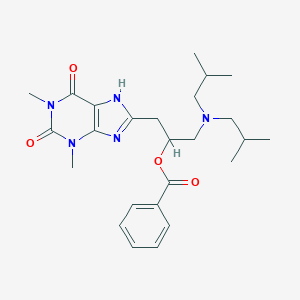
![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)